molecular formula C13H8FIO B165203 4-Fluoro-2'-iodobenzophenone CAS No. 138504-31-1

4-Fluoro-2'-iodobenzophenone

Cat. No.: B165203
CAS No.: 138504-31-1
M. Wt: 326.1 g/mol
InChI Key: AAFLWGIFAHVYHA-UHFFFAOYSA-N
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Description

4-Fluoro-2’-iodobenzophenone is an organic compound with the molecular formula C13H8FIO and a molecular weight of 326.1 g/mol . It is a derivative of benzophenone, where the phenyl rings are substituted with fluorine and iodine atoms. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.

Preparation Methods

4-Fluoro-2’-iodobenzophenone can be synthesized through several methods. One common synthetic route involves the reaction of 4-iodobenzoyl chloride with fluorobenzene in the presence of anhydrous aluminum chloride as a catalyst . The reaction is typically carried out at temperatures between 40-50°C for 5-6 hours. After the reaction, the product is extracted and purified to obtain 4-Fluoro-2’-iodobenzophenone with a high yield.

Chemical Reactions Analysis

4-Fluoro-2’-iodobenzophenone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Fluoro-2’-iodobenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2’-iodobenzophenone in chemical reactions typically involves the activation of the carbon-iodine bond. In Suzuki-Miyaura coupling, for example, the palladium catalyst facilitates the oxidative addition of the aryl iodide, followed by transmetalation with the boronic acid and reductive elimination to form the biaryl product . The fluorine atom can also influence the electronic properties of the molecule, affecting its reactivity and stability.

Comparison with Similar Compounds

4-Fluoro-2’-iodobenzophenone can be compared with other halogenated benzophenones, such as:

The uniqueness of 4-Fluoro-2’-iodobenzophenone lies in its specific substitution pattern, which can offer distinct reactivity and selectivity in various chemical reactions.

Properties

IUPAC Name

(4-fluorophenyl)-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FIO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFLWGIFAHVYHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641514
Record name (4-Fluorophenyl)(2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138504-31-1
Record name (4-Fluorophenyl)(2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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